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Compound of Interest

Compound Name: Cetamolol Hydrochloride

Cat. No.: B1668415

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the
guantification of Cetamolol Hydrochloride in bulk and pharmaceutical dosage forms is

presented. This method is crucial for quality control and ensuring the potency and purity of the
drug product.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Cetamolol
Hydrochloride is provided in Table 1. These conditions were established to ensure a robust
and efficient separation with a reasonable analysis time.

Table 1: Optimized HPLC Conditions for Cetamolol Hydrochloride Analysis
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Parameter Condition

Instrument Agilent 1120 series or equivalent
Column Chromasil C18 (4.6 x 250 mm, 5 um)
Mobile Phase Methanol: Water (60:40 v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 272 nm

Injection Volume 20 pL

Column Temperature 30°C

Run Time 10 minutes

Experimental Protocols
Standard Solution Preparation

A standard stock solution of Cetamolol Hydrochloride is prepared by accurately weighing and
dissolving 10 mg of the reference standard in 100 mL of HPLC grade methanol to achieve a
concentration of 100 pg/mL. Working standard solutions are then prepared by further diluting
the stock solution with the mobile phase to fall within the desired calibration range.

Sample Preparation

For the analysis of pharmaceutical dosage forms (e.g., tablets), a representative number of
tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is
accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable
solvent, typically the mobile phase, and the solution is sonicated and filtered through a 0.45 pum
membrane filter to remove any particulate matter before injection into the HPLC system.[1]

Method Validation

The analytical method is validated according to the International Council for Harmonisation
(ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters
include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of
quantitation (LOQ).
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 Linearity: The linearity of the method is established by analyzing a series of dilutions of the
standard solution over a specified concentration range.

e Accuracy: The accuracy is determined by recovery studies, where a known amount of the
standard drug is spiked into a placebo mixture and analyzed.

e Precision: The precision of the method is evaluated by performing replicate injections of the
same sample and expressing the results as the relative standard deviation (RSD).

o Specificity: The specificity is assessed by demonstrating that there is no interference from
excipients or degradation products at the retention time of Cetamolol Hydrochloride.

A summary of typical validation parameters for a similar compound, Tapentadol Hydrochloride,
is presented in Table 2 for reference.[2]

Table 2: Representative Method Validation Data

Parameter Result
Linearity Range 100-1000 ng/mL
Correlation Coefficient (r?) 0.9980

Limit of Quantitation (LOQ) 100 ng/mL
Mean Recovery 85.20%
Precision (RSD) < 2%

System Suitability

System suitability tests are an integral part of the HPLC method to ensure the chromatographic
system is performing adequately. These tests are performed before the analysis of any
samples. The parameters and their typical acceptance criteria are outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria
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Parameter Acceptance Criteria
Tailing Factor (T) <20
Theoretical Plates (N) > 2000

Relative Standard Deviation (RSD) of Peak Area < 2.0% (for 6 replicate injections)

Visualizations

To further clarify the experimental process and the instrumental setup, the following diagrams

are provided.

Sample & Standard Preparation HPLC Analysis Data Processing

Weighing of Cetamolol HCI Standard and Sample }—»‘ Dissolution in Mobile Phase }—»‘ Sonication & Filtration }»4»‘ Injection into HPLC System ‘4-{ Chromatographic Separation in C18 Column }—»‘ UV Detection at 272 nm }»4»‘ Peak Integration & Quantiication ‘4»‘ Report Generation

Click to download full resolution via product page

Caption: Experimental workflow for the HPLC analysis of Cetamolol Hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [High-performance liquid chromatography (HPLC)
method for Cetamolol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668415#high-performance-liquid-chromatography-
hplc-method-for-cetamolol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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